(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-PEG1-NH2 dihydrochloride , also known as VH032-PEG1-NH2 dihydrochloride, is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core attributes, experimental applications, and the underlying principles of the technology it enables.
Core Concepts and Physicochemical Properties
(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a heterobifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a single polyethylene glycol (PEG) unit linker with a terminal amine.[1][2] This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a complete PROTAC molecule.[3]
The AHPC ((S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety is a well-characterized VHL ligand, also referred to as VH032.[4] The PEG linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability.[4]
Table 1: Physicochemical Properties of (S,R,S)-AHPC-PEG1-NH2 Dihydrochloride
| Property | Value | Reference |
| Synonyms | VH032-PEG1-NH2 dihydrochloride | [1][2] |
| Molecular Formula | C₂₆H₃₇N₅O₅S · 2HCl | [3] |
| Molecular Weight | 604.59 g/mol | [3] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | [3] |
| Storage | -20°C to -80°C | [1] |
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs synthesized using (S,R,S)-AHPC-PEG1-NH2 dihydrochloride function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of this approach is the catalytic nature of PROTACs; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 2: Representative Degradation Data for AHPC-based BRD4 PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| MZ1 | BRD4 | HeLa | ~10-100 | >80 | AHPC-PEG3 | [5] |
| ARV-771 | BRD4 | 22Rv1 | <1 | >90 | AHPC-PEG | [5] |
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-PEG1-NH2 Dihydrochloride
The synthesis of a PROTAC from (S,R,S)-AHPC-PEG1-NH2 dihydrochloride involves a standard amide coupling reaction with a carboxylic acid-functionalized ligand for the protein of interest (POI-COOH).
Materials:
-
(S,R,S)-AHPC-PEG1-NH2 dihydrochloride
-
Carboxylic acid-functionalized ligand for the protein of interest (POI-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Solvents for workup and purification
Procedure:
-
Dissolve POI-COOH (1.0 equivalent) and (S,R,S)-AHPC-PEG1-NH2 dihydrochloride (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Induced Protein Degradation
Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for DC50 determination) or for different durations (for time-course analysis). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: On ice, combine the E1, E2, VHL E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Initiation: Add the PROTAC (or DMSO as a control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.
Conclusion
(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a versatile and indispensable tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, solubilizing linker with a reactive handle, facilitates the modular construction of novel protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs for a wide array of challenging therapeutic targets.


